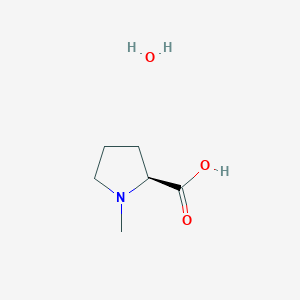

N-甲基-L-脯氨酸一水合物

描述

N-Methyl-L-proline monohydrate is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in pharmaceuticals and the food industry . It has a role as a plant metabolite and a human metabolite . It is a white to off-white powder .

Synthesis Analysis

The synthesis of N-Methyl-L-proline monohydrate can be achieved through biocatalysis. A racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process is efficient and scalable, and it avoids the use of halogenated solvents and waste .Molecular Structure Analysis

The molecular formula of N-Methyl-L-proline monohydrate is C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da .Physical And Chemical Properties Analysis

N-Methyl-L-proline monohydrate is a powder with a white to off-white color . Its melting point is between 114-116°C . It has an optical activity of [α]18/D −83.1°, c = 1 in H2O .科学研究应用

1. 在仲氨基酸氧化中的作用

N-甲基-L-脯氨酸参与仲氨基酸的氧化。例如,含有共价结合 FAD 的单体肌氨酸氧化酶 (MSOX) 催化肌氨酸和其他仲氨基酸(包括 L-脯氨酸)的氧化。与 L-脯氨酸的还原半反应表明该酶与 L-脯氨酸的双性离子形式结合,这在中性 pH 值下很普遍。这表明 N-甲基-L-脯氨酸在酶促过程和氧化还原反应中至关重要(Zhao & Jorns, 2002)。

2. 对肌氨酸氧化酶动力学的影响

研究表明,MSOX 可以氧化 L-脯氨酸,尽管其速率明显低于肌氨酸。这表明 N-甲基-L-脯氨酸影响肌氨酸氧化酶反应的动力学,从而有助于理解酶-底物相互作用并可能影响基于酶的工业过程的设计(Wagner & Jorns, 2000)。

3. 超分子结构

在晶体学中,N-甲基-L-脯氨酸的衍生物在形成独特的超分子结构中发挥作用。这些结构对于理解氨基酸的分子识别和结晶过程至关重要,这对于药物设计和蛋白质工程至关重要(Rajalakshmi 等人,2013 年)。

4. 聚合和生物材料

N-甲基-L-脯氨酸在 L-脯氨酸的均聚物和共聚物的合成中至关重要。了解 L-脯氨酸及其类似物的聚合可以促进生物材料的发展,特别是在设计具有特定生物功能的聚合物方面(Gkikas 等人,2011 年)。

5. 在冷冻保存中的潜力

研究表明,脯氨酸可以作为培养细胞储存的有效冷冻保护剂,这表明 N-甲基-L-脯氨酸衍生物在冷冻保存和细胞生物学中可能具有潜在应用(Withers & King, 1979)。

作用机制

Target of Action

N-Methyl-L-proline monohydrate is a derivative of the amino acid proline . .

Mode of Action

As a derivative of proline, it may interact with biological systems in a similar manner to proline, but the addition of a methyl group could alter these interactions .

Biochemical Pathways

As a proline derivative, it may be involved in the synthesis of proteins and other biological molecules .

Pharmacokinetics

It is soluble in water and methanol , which suggests it could be readily absorbed and distributed in the body.

Result of Action

As a proline derivative, it may play a role in protein synthesis and other biological processes .

Action Environment

The action of N-Methyl-L-proline monohydrate may be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that it could be more active in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH .

属性

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583529 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199917-42-5 | |

| Record name | 1-Methyl-L-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

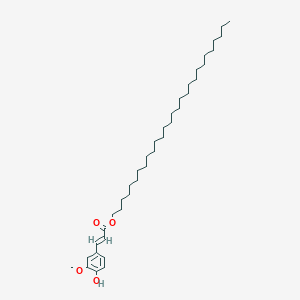

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)